N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20-16-9-10-22-12-14(16)15(19-20)11-18-17(21)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFWVJAMHVCIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrano-pyrazole core, followed by functional group modifications to introduce the phenylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole ring exhibit promising anticancer properties. In vitro studies have demonstrated that N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-phenylpropanamide can inhibit the proliferation of various cancer cell lines.
Case Study:
A study involving HepG2 (liver cancer) and A549 (lung cancer) cell lines showed that similar pyrazole derivatives had IC50 values of approximately 5.35 µM and 8.74 µM, respectively. These results suggest that this compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.
Research Findings:
In experimental models, compounds similar to this one demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, at a concentration of 10 µM, inhibition rates ranged from 61% to 85% for TNF-α and 76% to 93% for IL-6 .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has gained attention in recent years. This compound has shown activity against various bacterial strains.
Overview:
Studies have indicated that this compound exhibits significant antimicrobial effects comparable to conventional antibiotics against pathogens such as E. coli and Staphylococcus aureus .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules, focusing on core structures, substituents, synthesis, and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Impact: Pyrano[4,3-c]pyrazole derivatives (e.g., BK47836, S204-0061) share conformational rigidity, which may improve target binding compared to flexible analogs like 3-phenylpropanamide-linked pyrazolo[3,4-b]pyridines (Compound 7h) .
Substituent Effects: Electron-withdrawing groups (e.g., cyano in BK47836) may enhance solubility but reduce membrane permeability . Bulky substituents (e.g., piperidin-1-yl in S204-0061) could improve CNS penetration or receptor selectivity .
Synthesis Efficiency: Yields for pyrano-pyrazole derivatives vary widely (e.g., 70% for sulfonamide analogs vs. unreported for the target compound), suggesting sensitivity to substituent complexity .
Sulfonamide-containing dihydropyrano-pyrazoles () demonstrate enzyme inhibition trends, suggesting the target’s amide group may similarly interact with catalytic sites .
Biological Activity
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be described using the following molecular formula and SMILES notation:
- Molecular Formula : C₁₈H₁₈N₄O
- SMILES : N1(C(=O)C(C(C2=CC=CC=C2)=C)C(=N1)C(C3=C(C(=C(C=C3)C(=O)N2)=C)C(=O)N2)=C)C)
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
1. Anticancer Activity
Several studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.
2. Anti-inflammatory Effects
Research suggests that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Antimicrobial Activity
Some studies have reported antimicrobial effects for related compounds in the pyrazole family. These compounds may inhibit bacterial growth or disrupt biofilm formation, making them potential candidates for antibiotic development.
Case Studies
Case Study 1: Anticancer Activity
In a study examining various pyrazole derivatives, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of pyrazole derivatives. The compound was shown to reduce the expression of NF-kB and COX-2 in vitro, indicating a mechanism through which it may exert its anti-inflammatory effects.
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-3-phenylpropanamide?
The synthesis of structurally similar pyrazolo-pyrano hybrids involves multi-step reactions, often starting with condensation of pyrazole derivatives with aldehydes or ketones under controlled conditions. For example, malononitrile, aldehydes, and pyrazolone intermediates can be reacted in the presence of ionic catalysts (e.g., [TMBSED][TFA]₂) at 50°C to form pyrano[2,3-c]pyrazole cores . Key steps include:
- Coupling reactions : Amide bond formation between pyrazole-methylamine intermediates and phenylpropanoyl derivatives.
- Purification : Recrystallization from ethanol (95%) to isolate pure products.
- Optimization : Adjusting pH and temperature to stabilize reactive intermediates.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical validation requires a combination of techniques:
- ¹H/¹³C NMR spectroscopy : To confirm substituent positions and stereochemistry. For example, methyl groups on pyrazole rings typically resonate at δ ~2.2–2.3 ppm, while aromatic protons appear between δ 6.7–8.6 ppm .
- LC-MS and HPLC : To verify molecular weight (e.g., ESIMS m/z ≈ 364–392 for similar compounds) and purity (>97% by HPLC) .
- Elemental analysis : To validate stoichiometric ratios of C, H, N.
Advanced Research Questions
Q. What experimental strategies resolve contradictory data in structure-activity relationship (SAR) studies?
Contradictions in SAR often arise from stereochemical variations or impurities. Mitigation strategies include:
- Comparative NMR analysis : Cross-referencing chemical shifts with structurally validated analogs (e.g., comparing pyrano-pyrazole derivatives in and ).
- Dose-response assays : Testing multiple batches to isolate biological activity trends from synthetic artifacts.
- Computational modeling : Using DFT calculations to predict binding conformations and validate experimental observations .
Q. How do modifications to the pyrano[4,3-c]pyrazole core influence pharmacological activity?
Substituents on the pyrazole and pyrano rings critically modulate bioactivity:
- Methyl groups : Enhance metabolic stability by reducing oxidative degradation (e.g., 1-methyl substitution in improves half-life).
- Phenylpropanamide side chain : Increases lipophilicity, enhancing blood-brain barrier penetration.
- Fluorine or trifluoromethyl groups : Improve target affinity (e.g., analogs with CF₃ groups show 3–5× higher kinase inhibition ).
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methyl at pyrazole N1 | ↑ Metabolic stability | |
| Fluorophenyl substitution | ↑ Selectivity for kinase targets | |
| Pyrano ring oxidation | Alters solubility and toxicity profile |
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Preliminary studies on related pyrazolo-pyrano hybrids suggest:
- Kinase inhibition : Competitive binding to ATP pockets (e.g., JAK2/STAT3 pathways), validated via surface plasmon resonance (SPR) and crystallography .
- CYP450 interactions : Methyl groups reduce hepatic metabolism, as shown in microsomal stability assays .
- Apoptosis induction : Upregulation of caspase-3/7 in cancer cell lines (IC₅₀ ≈ 1–5 µM) .
Methodological Guidance
Q. How should researchers design assays to evaluate this compound’s pharmacokinetic properties?
- In vitro ADME :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid.
- Permeability : Caco-2 cell monolayers to predict oral absorption.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- In vivo PK : Administer in rodent models and collect plasma at intervals (0–24h) for bioavailability analysis.
Q. What computational tools are recommended for predicting off-target effects?
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against >500 human kinases.
- Pharmacophore mapping : Identify critical H-bond acceptors/donors using PyMol or MOE.
- Toxicity prediction : ADMETlab 2.0 for hepatotoxicity and cardiotoxicity risk assessment .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Source identification : Compare synthetic routes (e.g., vs. 15) for byproduct differences.
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- Meta-analysis : Pool data from multiple labs using random-effects models to identify consensus trends .
Synthetic and Analytical Best Practices
- Critical reaction parameters : Maintain anhydrous conditions during amide coupling to prevent hydrolysis .
- Quality control : Include internal standards (e.g., deuterated analogs) in NMR to detect impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
